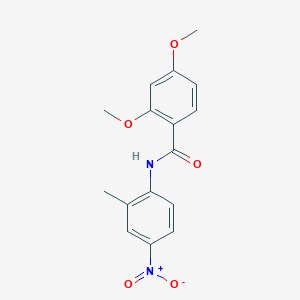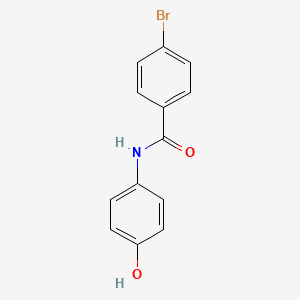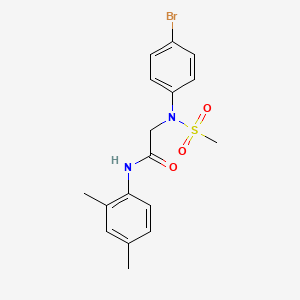
2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide, also known as DMNM-4, is a synthetic compound that has gained attention in scientific research due to its potential use as a pharmacological tool. This compound has been shown to have a variety of effects on biochemical and physiological processes, making it a valuable tool for studying these processes in the laboratory.
作用机制
The exact mechanism of action of 2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide is not fully understood, but it is thought to act as a modulator of various signaling pathways in cells. It has been shown to interact with certain enzymes and receptors, which can lead to changes in cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. Additionally, it has been shown to have neuroprotective effects, which may make it a valuable tool for studying neurological disorders.
实验室实验的优点和局限性
One advantage of using 2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide in laboratory experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, it has a well-defined chemical structure, which makes it easy to study using various analytical techniques. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several potential future directions for research involving 2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide. One area of interest is the role of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may have potential as a therapeutic agent for cancer, due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. Finally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of new pharmacological tools for studying cellular processes.
合成方法
2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methyl-4-nitroaniline in the presence of a catalyst. The resulting intermediate is then treated with an acid to produce the final product.
科学研究应用
2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide has been used in a variety of scientific studies to investigate the mechanisms of various biochemical and physiological processes. For example, it has been used to study the effects of oxidative stress on neuronal function, as well as the role of certain enzymes in cancer cell proliferation.
属性
IUPAC Name |
2,4-dimethoxy-N-(2-methyl-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-8-11(18(20)21)4-7-14(10)17-16(19)13-6-5-12(22-2)9-15(13)23-3/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFLZDQMCXTPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,8-dimethyl-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5090211.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B5090225.png)
![1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5090228.png)
![N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5090234.png)
![4-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5090236.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5090249.png)
![3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5090252.png)
![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine](/img/structure/B5090254.png)
![1-(1-naphthyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5090258.png)
![5-[(4-ethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5090266.png)

![N-(4-chlorophenyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090280.png)

![2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5090306.png)
